molecular formula C8H14Cl2N2O B1434374 4-(1,3-Oxazol-5-yl)piperidine CAS No. 2034156-74-4

4-(1,3-Oxazol-5-yl)piperidine

Cat. No.: B1434374
CAS No.: 2034156-74-4
M. Wt: 225.11 g/mol
InChI Key: PPWPLIVYDIYZFA-UHFFFAOYSA-N
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Description

4-(1,3-Oxazol-5-yl)piperidine is a heterocyclic compound that features both an oxazole ring and a piperidine ring. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Oxazol-5-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors using tosylmethylisocyanides (TosMICs) under the van Leusen reaction conditions . This method is favored for its efficiency and high yield. Another method involves the iodocyclization of O-alkenyl imidates, which can produce oxazole derivatives with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The van Leusen reaction is often employed due to its scalability and reliability .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Oxazol-5-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazole N-oxides, dihydro derivatives, and various substituted oxazole and piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the oxazole and piperidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile chemical reactivity and the potential for diverse biological activities, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-piperidin-4-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWPLIVYDIYZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034156-74-4
Record name 4-(1,3-oxazol-5-yl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-Oxazol-5-yl)piperidine
Reactant of Route 2
4-(1,3-Oxazol-5-yl)piperidine
Reactant of Route 3
4-(1,3-Oxazol-5-yl)piperidine
Reactant of Route 4
4-(1,3-Oxazol-5-yl)piperidine
Reactant of Route 5
4-(1,3-Oxazol-5-yl)piperidine
Reactant of Route 6
4-(1,3-Oxazol-5-yl)piperidine

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